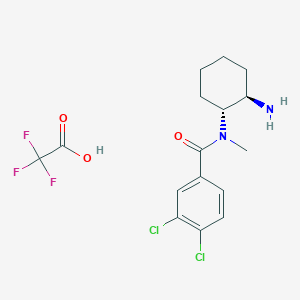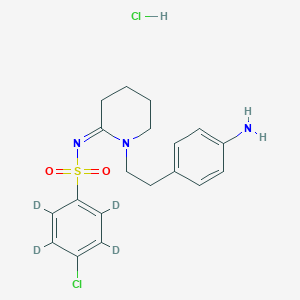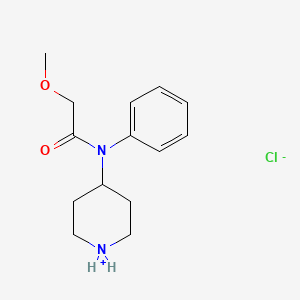
trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate: is a synthetic compound known for its potent pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form trans-2-aminocyclohexanol.
Benzamide Formation: The aminocyclohexyl intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Trifluoroacetate Formation: Finally, the benzamide derivative is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods: Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.
Major Products:
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds .
Mechanism of Action
The mechanism of action of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at these receptors, leading to analgesic effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
trans-N-2-(methylamino)cyclohexylbenzamide: A structurally similar compound with similar pharmacological properties.
3,4-dichloro-N-methylbenzamide: Another benzamide derivative with comparable chemical reactivity.
Uniqueness: The uniqueness of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate lies in its specific combination of functional groups, which confer distinct pharmacological properties and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-3,4-dichloro-N-methylbenzamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O.C2HF3O2/c1-18(13-5-3-2-4-12(13)17)14(19)9-6-7-10(15)11(16)8-9;3-2(4,5)1(6)7/h6-8,12-13H,2-5,17H2,1H3;(H,6,7)/t12-,13-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUPTVGXIGIIGU-OJERSXHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N)C(=O)C2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N)C(=O)C2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8100799.png)
![6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione](/img/structure/B8100802.png)

![rel-4-fluoro-alphaS-[1S-(methylamino)ethyl]-benzenemethanol,monohydrochloride](/img/structure/B8100835.png)




![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methyl-benzeneacetamide,monohydrochloride](/img/structure/B8100890.png)

![1-Methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylicacid,methylester,monohydrochloride](/img/structure/B8100899.png)



